2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide
Description
This compound belongs to the acetamide class, featuring a 5-methoxy-benzimidazole core linked via a sulfanyl bridge to an N-(2-phenylimidazo[1,2-a]pyridin-3-yl) group. Its structural complexity arises from the fusion of two heterocyclic systems: the benzimidazole (known for DNA/intercalation and kinase inhibition properties) and the imidazopyridine (a privileged scaffold in drug discovery).
Properties
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S/c1-30-16-10-11-17-18(13-16)25-23(24-17)31-14-20(29)27-22-21(15-7-3-2-4-8-15)26-19-9-5-6-12-28(19)22/h2-13H,14H2,1H3,(H,24,25)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVVAQOTMAGCJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(N=C4N3C=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973692 | |
| Record name | 2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5811-39-2 | |
| Record name | 2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring . The methoxy group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
The next step involves the formation of the imidazo[1,2-a]pyridine moiety, which can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridine and aldehydes . The final step is the coupling of the two moieties via a sulfanyl linkage, which can be achieved using thiolating agents like thiourea or thioglycolic acid under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles: Sodium hydride, alkyl halides
Major Products
Sulfoxides and Sulfones: Formed from oxidation of the sulfanyl group
Amines: Formed from reduction of nitro groups
Substituted Derivatives: Formed from nucleophilic substitution reactions
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is in the field of oncology. Studies have indicated that derivatives of benzimidazole exhibit significant anticancer properties. The specific structure of 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide suggests potential activity against various cancer cell lines.
Case Study:
In vitro studies have shown that similar benzimidazole derivatives can inhibit cell proliferation in breast and lung cancer models, suggesting that this compound may share similar mechanisms of action, potentially through apoptosis induction or cell cycle arrest.
Antimicrobial Activity
Another application lies in its antimicrobial properties. The presence of the benzimidazole moiety has been linked to enhanced activity against a range of bacteria and fungi.
Research Findings:
A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structural features exhibited broad-spectrum antimicrobial activity. This could be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
Proton Pump Inhibition
The compound may also act as a selective proton pump inhibitor (PPI). PPIs are widely used in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.
Mechanism Insight:
The sulfanyl group in the structure is hypothesized to interact with proton pumps in gastric cells, leading to decreased acid secretion. This mechanism mirrors that of established PPIs like omeprazole.
Potential Therapeutic Uses
Based on its pharmacological activities, potential therapeutic uses for this compound include:
- Cancer Treatment: As an adjunct therapy for various malignancies.
- Infection Control: As a treatment option for resistant bacterial infections.
- Gastrointestinal Disorders: For managing acid-related disorders.
Mechanism of Action
The mechanism of action of 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole and imidazo[1,2-a]pyridine moieties are known to bind to active sites of enzymes, inhibiting their activity . This compound may also interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Hypothesized Bioactivities
*Calculated based on molecular formula C₂₃H₁₉N₅O₂S.
Key Differentiators
Benzimidazole vs. Benzothiazole/Triazole Cores: The target compound’s benzimidazole core (vs. benzothiazole in or triazole in ) provides distinct hydrogen-bonding capabilities via its NH group, critical for interactions with biological targets like kinases or DNA . prokaryotic targets.
Substituent Effects :
- The 5-methoxy group on benzimidazole (vs. 5-methyl in ) increases hydrophilicity and may improve metabolic stability compared to alkyl substituents .
- The 2-phenyl group on imidazopyridine introduces steric bulk, likely affecting binding pocket accessibility in enzyme targets .
Sulfanyl Linker :
- The sulfanyl (-S-) bridge, common in analogs like , facilitates conformational flexibility and redox-sensitive interactions, a feature exploited in prodrug design .
Biological Activity
2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
The compound's molecular formula is , with a molecular weight of approximately 341.43 g/mol. It contains a benzimidazole moiety, which is known for its pharmacological relevance, particularly in anticancer and antimicrobial activities.
Synthesis
The synthesis of this compound typically involves the reaction of benzimidazole derivatives with sulfur-containing reagents and acetamides. Various synthetic pathways have been reported, emphasizing the importance of substituent variations on biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against several human cancer cell lines. For example, compounds with similar structural motifs showed promising results in inhibiting cell proliferation in lung cancer cell lines such as A549 and HCC827, with IC50 values indicating effective concentrations for therapeutic applications .
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 6.75 ± 0.19 | 2D Culture |
| HCC827 | 5.13 ± 0.97 | 2D Culture |
| NCI-H358 | 0.85 ± 0.05 | 3D Culture |
The mechanism by which this compound exerts its antitumor effects may involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. Similar benzimidazole derivatives have been shown to act as topoisomerase I poisons, leading to DNA damage in cancer cells .
Antimicrobial Activity
In addition to its antitumor properties, there is emerging evidence suggesting antimicrobial activity against various bacterial strains. Compounds structurally related to benzimidazoles have demonstrated effectiveness in inhibiting bacterial growth, indicating a dual-action profile that could be beneficial in treating infections alongside cancer .
Case Studies
- Antitumor Efficacy : A study evaluated a series of benzimidazole derivatives, including our compound of interest, for their ability to inhibit cell growth in vitro. The results indicated that modifications at the aromatic rings significantly influenced cytotoxicity .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The findings suggested that certain substitutions enhance activity against resistant strains .
Future Directions
Further research is warranted to explore the pharmacokinetics and toxicity profiles of this compound in vivo. Optimization of its chemical structure could lead to more potent derivatives with fewer side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
